molecular formula C17H16ClFO B1327727 3'-Chloro-3-(2,6-dimethylphenyl)-4'-fluoropropiophenone CAS No. 898754-98-8

3'-Chloro-3-(2,6-dimethylphenyl)-4'-fluoropropiophenone

Cat. No.: B1327727
CAS No.: 898754-98-8
M. Wt: 290.8 g/mol
InChI Key: SUXBVVOLIJJRHR-UHFFFAOYSA-N
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Description

3’-Chloro-3-(2,6-dimethylphenyl)-4’-fluoropropiophenone is an organic compound with the molecular formula C17H16ClFO It is a derivative of propiophenone, characterized by the presence of a chloro group at the 3’ position, a dimethylphenyl group at the 3 position, and a fluoro group at the 4’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-3-(2,6-dimethylphenyl)-4’-fluoropropiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dimethylphenylacetic acid and 4-fluorobenzoyl chloride.

    Friedel-Crafts Acylation: The 2,6-dimethylphenylacetic acid undergoes Friedel-Crafts acylation with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Chlorination: The resulting intermediate is then chlorinated using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group at the 3’ position.

Industrial Production Methods

In an industrial setting, the production of 3’-Chloro-3-(2,6-dimethylphenyl)-4’-fluoropropiophenone may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-3-(2,6-dimethylphenyl)-4’-fluoropropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Chloro-3-(2,6-dimethylphenyl)-4’-fluoropropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Chloro-3-(2,6-dimethylphenyl)-4’-fluoropropiophenone involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its binding affinity, selectivity, and effect on cellular processes are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

    3’-Chloro-3-(2,6-dimethylphenyl)propiophenone: Lacks the fluoro group at the 4’ position.

    4’-Fluoro-3-(2,6-dimethylphenyl)propiophenone: Lacks the chloro group at the 3’ position.

    3-(2,6-Dimethylphenyl)-4’-fluoropropiophenone: Lacks the chloro group at the 3’ position.

Uniqueness

3’-Chloro-3-(2,6-dimethylphenyl)-4’-fluoropropiophenone is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFO/c1-11-4-3-5-12(2)14(11)7-9-17(20)13-6-8-16(19)15(18)10-13/h3-6,8,10H,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXBVVOLIJJRHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644798
Record name 1-(3-Chloro-4-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-98-8
Record name 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-(2,6-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-4-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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